ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate
Description
Ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate is a synthetic piperazine derivative characterized by a unique substitution pattern. Its structure comprises:
- Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 2.
- Ethyl carboxylate group: Positioned at the 1-carboxylate site of the piperazine ring.
- Glycyl linker: Connected to the piperazine via an N-acyl bond.
- Benzofuran-2-carbonyl moiety: Attached to the glycyl group, introducing aromatic and heterocyclic features.
This compound’s design combines structural elements from benzofuran (a privileged scaffold in medicinal chemistry) and piperazine (a common pharmacophore in bioactive molecules). The ethyl carboxylate group enhances solubility, while the benzofuran moiety may contribute to target binding via π-π interactions or hydrogen bonding .
Properties
IUPAC Name |
ethyl 4-[2-(1-benzofuran-2-carbonylamino)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-2-25-18(24)21-9-7-20(8-10-21)16(22)12-19-17(23)15-11-13-5-3-4-6-14(13)26-15/h3-6,11H,2,7-10,12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMGCDBEAMKXOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate to form ethyl 2-(2-hydroxyphenyl)acetate. This intermediate is then cyclized to form the benzofuran ring .
The next step involves the formation of the piperazine ring, which can be achieved by reacting ethylenediamine with a suitable dihaloalkane. The final step is the coupling of the benzofuran moiety with the piperazine ring through a glycine linker, followed by esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione, while reduction of the ester group can produce ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-methanol .
Scientific Research Applications
Ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function, while the piperazine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Benzofuran vs. Aromatic Substitutions: The benzofuran moiety distinguishes the target compound from analogues with simple phenyl (e.g., 3b in ) or sulfonamide groups (e.g., 714213-43-1 in ). Benzofuran’s fused ring system may enhance binding to aromatic-rich enzyme pockets compared to monocyclic substituents .
- Ester vs.
- Glycyl Linker : The glycyl spacer provides conformational flexibility absent in rigid analogues like 5g (isatin-derived pro-apoptotic agent in ).
Comparison with Analogues :
- Sulfonamide Derivatives : describes sulfonamide formation using sulfonyl chlorides, a method applicable to the target compound’s benzofuran-carbonyl group .
- Boc-Protected Intermediates : tert-Butyl carboxylates (e.g., 49 in ) are synthesized via Boc protection, a strategy adaptable to ethyl esters by switching protecting groups.
Physicochemical Properties
Predicted Properties :
- Solubility : The ethyl carboxylate group improves aqueous solubility compared to tert-butyl analogues (e.g., 53c in ).
- Lipophilicity : The benzofuran moiety increases logP relative to polar derivatives like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (log k = -0.401 for 1 in ).
- Conformation : Crystallographic data (e.g., ) confirm that piperazine rings adopt chair conformations, likely conserved in the target compound.
Biological Activity
Ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate, with a CAS number of 1010927-45-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O5 |
| Molecular Weight | 359.4 g/mol |
| Structure | Chemical Structure |
This compound is hypothesized to function primarily as a DPP-4 (Dipeptidyl Peptidase-4) inhibitor . DPP-4 inhibitors are known for their role in managing type 2 diabetes by increasing incretin levels, which subsequently enhances insulin secretion and decreases glucagon release. This mechanism contributes to improved glycemic control and has implications for renal protection in diabetic nephropathy .
Pharmacological Effects
- Antidiabetic Properties : The compound's role as a DPP-4 inhibitor suggests it may be effective in lowering blood glucose levels. Clinical studies have shown that DPP-4 inhibitors can reduce urinary albumin excretion, indicating potential renal protective effects .
- Neuroprotective Effects : Preliminary studies indicate that benzofuran derivatives may exhibit neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .
- Anti-inflammatory Activity : Some compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
Case Study 1: DPP-4 Inhibition in Diabetic Nephropathy
A randomized controlled trial assessed the efficacy of linagliptin (a DPP-4 inhibitor) in patients with diabetic nephropathy. Results indicated significant reductions in urinary albumin-to-creatinine ratios (UACR), supporting the hypothesis that DPP-4 inhibitors like this compound could provide renal protection beyond glycemic control .
Case Study 2: Neuroprotective Potential
Research on benzofuran derivatives has highlighted their neuroprotective effects through various mechanisms, including antioxidant activity and modulation of neuroinflammation. These findings suggest that compounds like this compound may have therapeutic potential in neurodegenerative diseases .
Q & A
Q. What are the common synthetic pathways and optimization strategies for synthesizing ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the benzofuran-carbonylglycine moiety to the piperazine core. Key steps include:
Amide bond formation : Use coupling agents like HATU or EDC in anhydrous solvents (e.g., DMF) under nitrogen .
Piperazine functionalization : Protection/deprotection strategies (e.g., Boc groups) to ensure regioselectivity .
Esterification : Ethyl chloroformate or similar reagents to introduce the carboxylate group .
Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) are systematically varied. For example, continuous flow reactors enhance reproducibility in industrial-scale protocols .
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : Structural confirmation employs:
| Technique | Purpose | Example Conditions |
|---|---|---|
| NMR | Assign proton/carbon environments | 1H/13C-NMR in CDCl3 or DMSO-d6 |
| X-ray crystallography | Resolve 3D conformation | Single crystals grown via vapor diffusion |
| IR spectroscopy | Identify carbonyl (C=O) and amide (N–H) stretches | KBr pellet method |
| Mass spectrometry | Confirm molecular weight | ESI-MS or MALDI-TOF |
Q. What biological targets are commonly associated with piperazine derivatives like this compound?
- Methodological Answer : Piperazine derivatives often target:
- Neurotransmitter receptors (e.g., serotonin/dopamine receptors) due to structural mimicry of endogenous ligands .
- Enzymes : Inhibit kinases or proteases via interactions with catalytic sites (e.g., tetrazole-containing analogs in target enzyme active sites) .
- Anti-inflammatory pathways : Modulation of COX-2 or TNF-α via dihydropyridine moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions between structural data and observed biological activity?
- Methodological Answer : Discrepancies may arise from:
- Conformational flexibility : Use molecular dynamics simulations to assess binding poses vs. crystal structures .
- Off-target effects : Employ proteome-wide profiling (e.g., affinity chromatography or phage display) .
- Post-synthetic modifications : Test metabolite stability via HPLC-MS to identify degradation products altering activity .
Q. What role does stereochemistry play in the compound’s bioactivity, and how is it analyzed?
- Methodological Answer : Stereochemistry impacts receptor binding affinity. Key approaches:
Q. How do researchers profile the compound’s stability under varying experimental conditions?
- Methodological Answer : Stability studies assess:
| Condition | Method | Parameters |
|---|---|---|
| pH | Accelerated degradation studies | 1M HCl/NaOH at 37°C, monitored via HPLC |
| Thermal | TGA/DSC | Heating rates of 10°C/min under nitrogen |
| Light/oxidation | ICH guidelines | Exposure to UV/VIS or H2O2 |
Q. What methodologies are used to study the compound’s pharmacokinetics in preclinical models?
- Methodological Answer : Key assays include:
- ADME profiling :
- Absorption : Caco-2 cell permeability assays .
- Metabolism : Liver microsome incubations with LC-MS/MS analysis .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration .
- In vivo clearance : Radiolabeled compound tracking in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
